molecular formula C8H18O4 B11750637 (S)-2-(1-Methoxy-1-methylethoxy)-butanediol

(S)-2-(1-Methoxy-1-methylethoxy)-butanediol

Cat. No.: B11750637
M. Wt: 178.23 g/mol
InChI Key: MCHRQXPNDZLAFR-ZETCQYMHSA-N
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Description

(S)-2-(1-Methoxy-1-methylethoxy)-butanediol is a chiral compound with a specific stereochemistry It is a derivative of butanediol, featuring a methoxy and methylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Methoxy-1-methylethoxy)-butanediol typically involves the reaction of butanediol with methoxy and methylethoxy reagents under controlled conditions. The stereochemistry is achieved through the use of chiral catalysts or starting materials that ensure the desired (S)-configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Methoxy-1-methylethoxy)-butanediol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy and methylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halides or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(S)-2-(1-Methoxy-1-methylethoxy)-butanediol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-Methoxy-1-methylethoxy)-butanediol involves its interaction with specific molecular targets. The methoxy and methylethoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Methoxy-1-methylethoxy)-butanediol: The enantiomer of the compound with opposite stereochemistry.

    Butanediol: The parent compound without the methoxy and methylethoxy groups.

    Methoxyethanol: A simpler compound with a methoxy group attached to an ethanol backbone.

Uniqueness

(S)-2-(1-Methoxy-1-methylethoxy)-butanediol is unique due to its specific stereochemistry and the presence of both methoxy and methylethoxy groups

Properties

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

(2S)-2-(2-methoxypropan-2-yloxy)butane-1,4-diol

InChI

InChI=1S/C8H18O4/c1-8(2,11-3)12-7(6-10)4-5-9/h7,9-10H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

MCHRQXPNDZLAFR-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(OC)O[C@@H](CCO)CO

Canonical SMILES

CC(C)(OC)OC(CCO)CO

Origin of Product

United States

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